3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

CDK inhibition Kinase profiling Pyrazolopyrimidine SAR

This 3-phenylpyrazolo[4,3-d]pyrimidin-7-one is a differentiated broad-spectrum CDK inhibitor (Cdk1,2,3,5,7,9 IC₅₀=9–71 nM) with high selectivity over Cdk4/6 and GSK-3β. Use as a validated ATP-competitive tool for cell cycle/transcription studies or an analytical reference for SAR. Supplied ≥95% pure (HPLC), DMSO-soluble (5 mg/mL), with defined kinase profiling baseline. Ideal for cancer cell line panels and comparative inhibitor screening.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 70015-80-4
Cat. No. B1384419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
CAS70015-80-4
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O
InChIInChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
InChIKeyGLLZFADCRQQBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (70015-80-4): Kinase Inhibitor Scaffold Baseline Properties and Commercial Availability


3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 70015-80-4) is a pyrazolo[4,3-d]pyrimidin-7-one heterocycle that serves as both a broad-spectrum cyclin-dependent kinase (CDK) inhibitor and a core scaffold for synthesizing tyrosine kinase inhibitors [1]. Commercially available as a research-grade small molecule (≥95% purity by HPLC, solid form, soluble in DMSO at 5 mg/mL) , this compound exhibits nanomolar inhibitory activity against multiple CDK isoforms (IC₅₀ = 9–71 nM for Cdk1, 2, 3, 5, 7, and 9) while showing substantially reduced activity against Cdk4, Cdk6, and GSK-3β (IC₅₀ = 282–839 nM) . Its 3-phenyl substitution distinguishes it from 1,3-dialkyl analogs developed for adenosine receptor antagonism [2], positioning it primarily as a kinase-targeting chemical tool.

Why 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Cannot Be Replaced by Other Pyrazolopyrimidine Isomers or Substitution Patterns


Pyrazolopyrimidine scaffolds exhibit target selectivity that is exquisitely sensitive to ring fusion isomerism and substitution position. The [4,3-d] isomer with a 3-phenyl substituent produces a CDK inhibition profile (IC₅₀ = 9–71 nM for Cdk1/2/3/5/7/9) that is fundamentally distinct from other substitution patterns: 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones developed as adenosine A₁ receptor antagonists achieve binding affinities in the nanomolar range at adenosine receptors rather than CDKs [1]; pyrazolo[3,4-d]pyrimidine isomers are well-established Src/Abl kinase inhibitors with subnanomolar potency [2]; and 5-substituted variants of the [4,3-d] scaffold alter adenosine receptor selectivity profiles [3]. Even within the 3-phenylpyrazolopyrimidine class, derivatization at the N1 position dramatically shifts kinase selectivity—from broad CDK inhibition for the parent compound to modest Src inhibition (IC₅₀ = 60.4 μM) and no detectable Cdk2 activity for N1-alkene-substituted derivatives [4]. Substitution is therefore not interchangeable; the precise substitution pattern determines which kinase panel is inhibited and at what potency.

Quantitative Differentiation Evidence for 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (70015-80-4) Versus Structural Analogs


Broad-Spectrum CDK Inhibition Profile Differentiates 3-Phenyl-[4,3-d] Isomer from Adenosine-Targeting 1,3-Dialkyl Analogs

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one inhibits six CDK isoforms with IC₅₀ values ranging from 9 to 71 nM, whereas 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones substituted with various 5-phenyl groups were developed specifically as adenosine A₁ receptor antagonists with no reported CDK inhibitory activity [1]. The CDK inhibition data demonstrate a broad-spectrum profile across cell cycle-regulating kinases (Cdk1, Cdk2, Cdk3, Cdk5, Cdk7, Cdk9) while showing substantially reduced activity against Cdk4 (IC₅₀ = 839 nM), Cdk6 (IC₅₀ = 282 nM), and GSK-3β (IC₅₀ = 754 nM), and little activity against a panel of 60 other kinases . This profile distinguishes the 3-phenyl compound from both adenosine-targeting analogs and other pyrazolopyrimidine scaffolds.

CDK inhibition Kinase profiling Pyrazolopyrimidine SAR

Ring Fusion Isomerism Determines Kinase Target Class: [4,3-d] CDK Inhibition Versus [3,4-d] Src/Abl Potency

The pyrazolo[4,3-d]pyrimidin-7-one scaffold of the target compound directs inhibitory activity toward CDK family kinases, with potent nanomolar IC₅₀ values across Cdk1/2/3/5/7/9 . In contrast, pyrazolo[3,4-d]pyrimidine-based inhibitors have been optimized for Src family kinase inhibition, with compounds such as eCF506 achieving subnanomolar Src IC₅₀ (reported as <0.5 nM) and approximately 2,000-fold selectivity over ABL1 kinase [1]. The difference in ring fusion position ([4,3-d] versus [3,4-d]) represents a fundamental structural determinant of kinase target class preference: [4,3-d] scaffolds favor CDK inhibition, while [3,4-d] scaffolds are optimized for Src/ABL targeting.

Kinase selectivity Scaffold isomerism CDK vs Src

N1-Derivatization Abolishes CDK2 Activity and Redirects Selectivity: 3-Phenyl Parent Scaffold Versus N1-Alkene Derivative

The unmodified 3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold (target compound) exhibits potent CDK2 inhibition (IC₅₀ = 15 nM) and broad activity across six CDK isoforms . In contrast, N1-(α,β-alkene)-substituted 3-phenylpyrazolopyrimidine derivatives—synthesized from the parent 3-phenylpyrazolopyrimidine (PhPP) scaffold—demonstrate a complete loss of Cdk2 inhibitory activity and instead show modest inhibition of c-Src (IC₅₀ = 60.4 μM for compound 10), Btk (IC₅₀ = 90.5 μM), and Lck (IC₅₀ = 110 μM), with no detectable activity against Abl1, Akt1, Alk, Braf, Cdk2, or PKCα [1]. This represents a functional kinase selectivity switch driven by N1 modification, where the parent scaffold's nanomolar CDK2 activity is replaced by micromolar Src/Btk/Lck activity upon derivatization.

SAR N1 substitution Kinase selectivity switch

5-Substitution Dictates Adenosine Receptor Versus Kinase Targeting: 3-Phenyl Parent Versus 5-Substituted Pyrazolo[4,3-d]pyrimidin-7-ones

The 3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold (unsubstituted at the 5-position) functions as a CDK inhibitor with nanomolar potency across multiple CDK isoforms . In contrast, pyrazolo[4,3-d]pyrimidin-7-ones bearing 5-position aryl substituents have been extensively characterized as adenosine receptor antagonists, with 2-(4-methoxyphenyl)pyrazolo[4,3-d]pyrimidin-7-one achieving a Ki of 1.2 nM at the human A₃ adenosine receptor [1]. Further SAR studies demonstrate that 7-amino-2-arylpyrazolo[4,3-d]pyrimidine derivatives achieve high potency and selectivity at human A₃ adenosine receptors depending on the nature of substituents at the 5- and 7-positions [2]. The presence or absence of a 5-substituent, combined with the 7-position functionality (7-one versus 7-amino), determines whether the scaffold engages adenosine receptors or CDK kinases.

5-substitution SAR Adenosine receptor Target class switching

Validated Application Scenarios for 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (70015-80-4) Based on Quantitative Evidence


Multi-CDK Chemical Probe for Cell Cycle Regulation Studies

This compound serves as a broad-spectrum CDK inhibitor chemical probe with nanomolar potency against Cdk1, Cdk2, Cdk3, Cdk5, Cdk7, and Cdk9 (IC₅₀ = 9–71 nM), while exhibiting substantially reduced activity against Cdk4 (IC₅₀ = 839 nM), Cdk6 (IC₅₀ = 282 nM), and GSK-3β (IC₅₀ = 754 nM) . Researchers studying cell cycle progression, transcriptional regulation (via Cdk7 and Cdk9), or apoptosis induction through CDK2 inhibition can employ this compound as an ATP-competitive inhibitor with a defined selectivity window over non-CDK kinases [1]. The compound's activity against multiple CDK isoforms makes it suitable for pathway interrogation where redundancy among CDKs may confound single-isoform knockout approaches.

Parent Scaffold for Structure-Activity Relationship (SAR) Studies

The 3-phenylpyrazolopyrimidine (PhPP) core serves as a validated starting point for SAR campaigns, with documented synthetic accessibility and defined baseline kinase activity. N1-derivatization of this scaffold has been shown to redirect kinase selectivity from CDK inhibition (parent scaffold) toward Src, Btk, and Lck inhibition (N1-alkene derivatives) . Researchers synthesizing novel kinase inhibitors can use this compound as an analytical reference standard to benchmark how modifications at N1, C5, or C6 positions alter target engagement. The scaffold's CDK2 inhibition (IC₅₀ = 15 nM) provides a high-sensitivity baseline for detecting activity loss upon derivatization [1].

CDK-Dependent Tumor Cell Growth Inhibition Assays

This compound has demonstrated broad-spectrum growth inhibition toward tumor cells while sparing non-transformed quiescent fibroblasts, consistent with its CDK inhibitory profile . The compound is soluble in DMSO at 5 mg/mL and supplied as a solid suitable for reconstitution, with recommended storage at −20°C under inert gas, and stock solutions stable for up to 6 months at −20°C [1]. Researchers evaluating CDK dependency in cancer cell line panels can use this compound as a positive control for multi-CDK inhibition, with the understanding that its activity profile spans transcriptional CDKs (Cdk7, Cdk9) as well as cell cycle CDKs (Cdk1, Cdk2, Cdk3).

Kinase Profiling Reference Compound for CDK Selectivity Assessment

With a defined inhibitory profile across nine CDK isoforms and >60 other kinases, this compound provides a benchmark for assessing CDK selectivity in kinase profiling panels . Its ATP-competitive, reversible mechanism and nanomolar potency against Cdk2 (15 nM) and Cdk9 (9 nM) make it a useful comparator when evaluating novel CDK inhibitors. Notably, the compound exhibits little activity toward a panel of 60 non-CDK kinases, establishing a selectivity baseline against which new CDK-targeting chemical entities can be measured [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.